(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
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Overview
Description
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves the condensation of 3-methylbenzothiazol-2-amine with 2-naphthoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole or naphthamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole or naphthamide rings, while reduction may result in the formation of reduced amide or thiazole derivatives.
Scientific Research Applications
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide has several scientific research applications, including:
Fluorescence Sensing: The compound has been used as a fluorescent probe for detecting metal ions, such as copper(II) ions, due to its ability to exhibit fluorescence “turn-on” responses.
Medicinal Chemistry:
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide involves its interaction with specific molecular targets. For instance, in fluorescence sensing applications, the compound binds to metal ions like copper(II), leading to changes in its electronic structure and resulting in fluorescence emission . In medicinal chemistry, the compound may interact with bacterial or cancer cell targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)naphthalen-2-ol: A similar compound used for detecting copper(II) ions with fluorescence “turn-on” response.
2-methoxy-6-((E)-(((E)-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol: Another benzothiazole-based compound used for colorimetric detection of copper(II) ions.
Uniqueness
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide stands out due to its specific structural features, which confer unique properties such as high fluorescence quantum yield and large Stokes shift. These characteristics make it particularly suitable for applications in fluorescence sensing and material science.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-21-16-8-4-5-9-17(16)23-19(21)20-18(22)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQLFCGOIZMKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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